molecular formula C18H24N2O6 B5274972 METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE

METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE

Cat. No.: B5274972
M. Wt: 364.4 g/mol
InChI Key: ZDYVBFFWKMADIV-UHFFFAOYSA-N
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Description

METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, an acetyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, using reagents such as acetic anhydride or acetyl chloride.

    Coupling with Benzoate Moiety: The final step involves coupling the piperidine derivative with a benzoate moiety under specific reaction conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE.

    Benzoate Derivatives: Compounds like methyl benzoate and ethyl benzoate also share structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(1-acetylpiperidine-4-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-11(21)20-7-5-12(6-8-20)17(22)19-14-10-16(25-3)15(24-2)9-13(14)18(23)26-4/h9-10,12H,5-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVBFFWKMADIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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